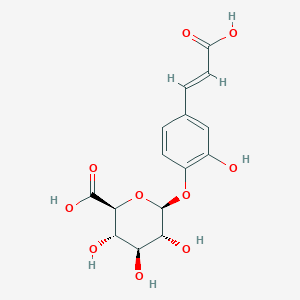

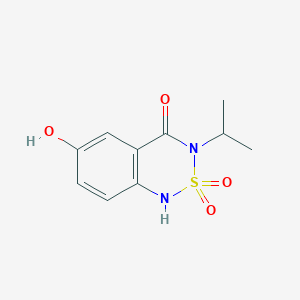

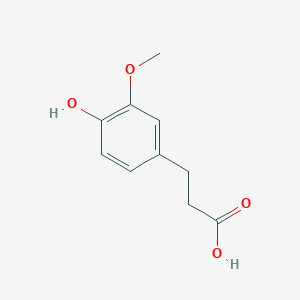

![molecular formula C13H16F3NO B030655 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide CAS No. 150783-50-9](/img/structure/B30655.png)

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide

Übersicht

Beschreibung

The compound "2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide" is likely to be a member of the propanamide family, characterized by the presence of a trifluoromethyl group which is known to impart unique physical and chemical properties due to its electronegativity and steric effects.

Synthesis Analysis

Research on related compounds indicates a variety of synthesis methods that could be applicable. For example, an improved synthesis method using trifluoromethylaniline as a starting material has been described, which involves treatment with methylpropinonyl chloride in the presence of anhydrous sodium bicarbonate, followed by nitration with a fuming nitro sulfuric acid mixture to yield the desired propanamide derivative (Wangze Song, 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal detailed geometry of molecules, including bond lengths and angles, which are critical for understanding the chemical reactivity and interactions of the compound. For instance, crystal structure analysis of similar compounds provides insights into the arrangement and conformation of molecules in solid state (Bai et al., 2012).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Detection Methods

- Synthesis and Detection of Acrylamide : Acrylamide, a chemical with some structural similarities to the compound of interest, is widely studied for its occurrence in processed foods and its potential health effects. Research on acrylamide has led to the development of biosensors for its detection, highlighting the importance of sensitive and specific detection methods for chemicals in food science and safety. Biosensors for acrylamide offer rapid, simple, and specific detection, which could be relevant for similar compounds in environmental and food safety research (Pundir, Yadav, & Chhillar, 2019).

Potential Applications Beyond Pharmacology

Environmental and Industrial Applications : Studies on various compounds, including dimethylated compounds and their environmental and industrial applications, often explore their roles in processes such as solvent interactions, polymer synthesis, and as components in advanced materials. For instance, the review of xylan derivatives and their application potential touches on the chemical modification of biopolymers for specific properties, which could be related to the functionalization of compounds like "2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide" for material science applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Solvent Properties and Applications : The exploration of solvents like dimethyl sulfoxide (DMSO) and their mixtures provides insights into the dissolution properties, interactions, and potential applications of various chemical compounds. Understanding the hydrogen bonding and molecular interactions of solvents can inform the use of similar compounds in synthesis, analytical chemistry, and material science (Kiefer, Noack, & Kirchner, 2011).

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c1-8-9(13(14,15)16)6-5-7-10(8)17-11(18)12(2,3)4/h5-7H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZICTAKSVSHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363760 | |

| Record name | 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

CAS RN |

150783-50-9 | |

| Record name | 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

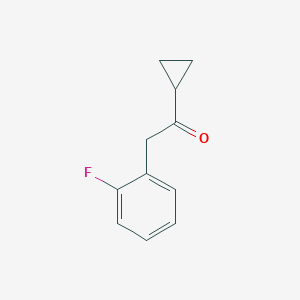

![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)

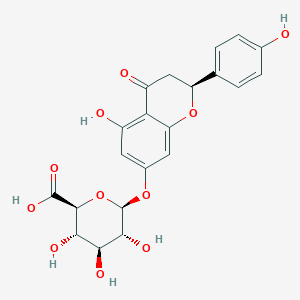

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)

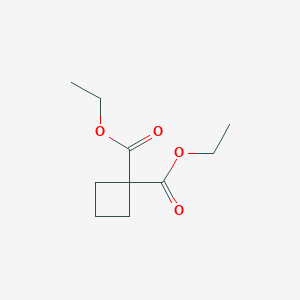

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)